molecular formula C23H18F2N4O3S B2764083 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1207045-40-6

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2764083
CAS No.: 1207045-40-6
M. Wt: 468.48
InChI Key: JLLKRPQTCGRADF-UHFFFAOYSA-N
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Description

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a furan-2-ylmethyl group and an imidazole ring, which is further substituted with a 2,4-difluorophenyl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the furan-2-ylmethyl group and the imidazole ring. The final step involves the substitution of the imidazole ring with the 2,4-difluorophenyl group. Common reagents used in these reactions include triethylamine, triphenylphosphine, and DBU .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-((2-((2,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide: Similar structure but with chlorine atoms instead of fluorine.

    4-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the 2,4-difluorophenyl group, in particular, can enhance the compound’s stability and biological activity compared to similar compounds with different substituents.

Biological Activity

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H18F2N4O3SC_{23}H_{18}F_{2}N_{4}O_{3}S, with a molecular weight of 468.48 g/mol. Its structure includes an imidazole ring, a benzamide moiety, and a sulfanyl group, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the benzamide group may influence enzyme or receptor activity by binding to specific sites on proteins.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related imidazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. However, specific studies on this compound have not yet conclusively demonstrated significant antimicrobial properties against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging studies suggest that compounds featuring imidazole and benzamide functionalities may possess anticancer properties. The ability to inhibit certain enzymes involved in cancer cell proliferation has been noted in similar compounds. For example, the inhibition of histone deacetylases (HDACs) by imidazole-containing compounds has been documented, which could be relevant for the development of cancer therapeutics .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of imidazole derivatives reported that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Research focusing on enzyme inhibition highlighted that imidazole derivatives could act as effective inhibitors of metalloenzymes, which are crucial in various biochemical pathways .
  • Anticancer Activity : Investigations into the anticancer properties of benzamide derivatives revealed their potential in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity Type Compound Class Target Organisms/Cells Efficacy Observed
AntimicrobialImidazole derivativesS. aureus, E. coliVariable; some showed no activity
Enzyme InhibitionImidazole-containing compoundsMetalloenzymesSignificant inhibition noted
AnticancerBenzamide derivativesVarious cancer cell linesPromising; induces apoptosis

Properties

IUPAC Name

4-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3S/c24-16-5-8-20(19(25)12-16)28-21(30)14-33-23-26-9-10-29(23)17-6-3-15(4-7-17)22(31)27-13-18-2-1-11-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLKRPQTCGRADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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